2-Chloro-6-isopropylpyridine-3-boronic acid
Overview
Description
2-Chloro-6-isopropylpyridine-3-boronic acid is an organoboron compound with the molecular formula C8H11BClNO2. It features a six-membered pyridine ring containing a nitrogen atom, with a chlorine atom attached at the second position (C2) and an isopropyl group at the sixth position (C6). The boronic acid group is bonded at the third position (C3) of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-isopropylpyridine-3-boronic acid typically involves the reaction of 2-Chloro-6-isopropylpyridine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to facilitate the formation of a carbon-carbon bond between the pyridine derivative and the boronic acid . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-isopropylpyridine-3-boronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the C2 position can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic acid group at the C3 position is highly reactive in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds with various organic fragments.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate, are used to deprotonate the boronic acid group, making it more reactive.
Solvents: Toluene, ethanol, and water are commonly used solvents in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the pyridine derivative with another aromatic ring.
Scientific Research Applications
2-Chloro-6-isopropylpyridine-3-boronic acid has diverse applications in scientific research due to its unique properties:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing pyridine rings and boronic acid groups.
Organic Synthesis: The compound is valuable for creating new carbon-carbon bonds, making it useful in the synthesis of complex organic molecules.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Chloro-6-isopropylpyridine-3-boronic acid involves its reactivity as a boronic acid derivative. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
2-Chloro-6-isopropylpyridine-3-boronic acid can be compared with other boronic acid derivatives, such as:
2-Cyanopyridine-3-boronic acid: Similar in structure but with a cyano group instead of a chlorine atom.
3-Borono-2-chloro-6-(prop-2-yl)pyridine: Another similar compound with slight variations in the positioning of functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in various fields of research.
Properties
IUPAC Name |
(2-chloro-6-propan-2-ylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BClNO2/c1-5(2)7-4-3-6(9(12)13)8(10)11-7/h3-5,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLHWIQSYHMHSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C(C)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590371 | |
Record name | [2-Chloro-6-(propan-2-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003043-37-5 | |
Record name | B-[2-Chloro-6-(1-methylethyl)-3-pyridinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003043-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Chloro-6-(propan-2-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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